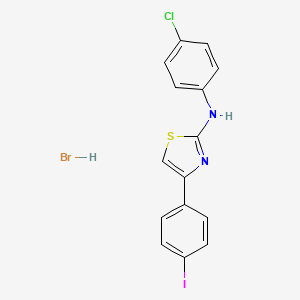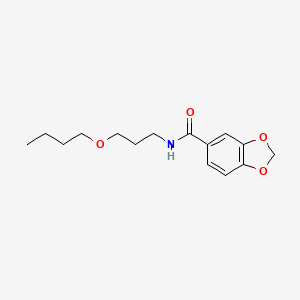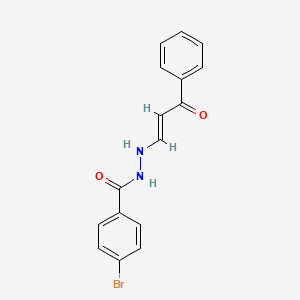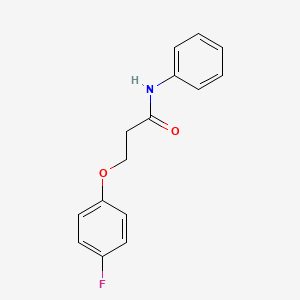
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学的研究の応用
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Moreover, it has been found to have antimicrobial activity against a wide range of bacterial and fungal strains. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide involves the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription. The compound has also been shown to bind to specific receptors in the body, such as the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. Moreover, the compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide has several advantages for lab experiments. Firstly, it has a high degree of purity and stability, which makes it suitable for use in various assays and experiments. Secondly, the compound has been extensively studied, and its mechanism of action and biochemical effects have been well characterized. However, there are also some limitations to using this compound in lab experiments. For example, it may exhibit cytotoxicity at higher concentrations, which may limit its use in certain assays.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide. Firstly, further studies are needed to understand the molecular mechanisms underlying its therapeutic effects. Secondly, the compound's potential use in the treatment of neurological disorders needs to be further explored. Thirdly, the compound's potential use in combination with other drugs needs to be investigated to determine its synergistic effects. Finally, the development of new synthetic methods for the compound may lead to the discovery of more potent derivatives with improved therapeutic properties.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide is a promising chemical compound that has potential therapeutic applications. The compound has been synthesized using a specific method, and its mechanism of action and biochemical effects have been extensively studied. The compound's advantages and limitations for lab experiments have also been discussed. Finally, several future directions for the study of this compound have been identified, which may lead to the discovery of new drugs with improved therapeutic properties.
合成法
The synthesis of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-iodoaniline, 4-chlorobenzaldehyde, and thiourea in the presence of hydrobromic acid. The reaction proceeds through a multistep process that involves the formation of intermediate compounds, which are then converted into the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2S.BrH/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10;/h1-9H,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAWHLVFTNYOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClIN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
![2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5090533.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)
![N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5090556.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)
![4-methyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5090576.png)


![N-(2-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5090594.png)
![N,N''-1,2-ethanediylbis[N'-(4-fluorophenyl)-N-phenyl(thiourea)]](/img/structure/B5090614.png)
![methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B5090617.png)
![2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)